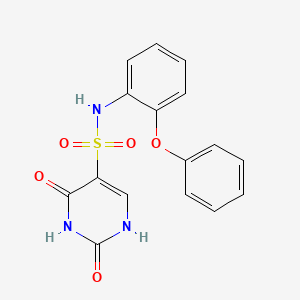

2-hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide

Description

2-Hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide is a synthetic sulfonamide derivative featuring a dihydropyrimidine core. Its structure comprises a pyrimidine ring substituted with hydroxyl and oxo groups at positions 2 and 6, respectively, and a sulfonamide moiety at position 3. This compound’s molecular formula is C₁₆H₁₃N₃O₅S, with a molecular weight of 359.36 g/mol.

Propriétés

Formule moléculaire |

C16H13N3O5S |

|---|---|

Poids moléculaire |

359.4 g/mol |

Nom IUPAC |

2,4-dioxo-N-(2-phenoxyphenyl)-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C16H13N3O5S/c20-15-14(10-17-16(21)18-15)25(22,23)19-12-8-4-5-9-13(12)24-11-6-2-1-3-7-11/h1-10,19H,(H2,17,18,20,21) |

Clé InChI |

SJFYALLNFANFOT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CNC(=O)NC3=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.

Introduction of the Phenoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a phenoxyphenyl group is introduced to the pyrimidine ring.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide exhibit significant anticancer properties. Research indicates that these compounds can inhibit the proliferation of various tumor cells by targeting specific pathways involved in cancer progression. For instance, they have been shown to inhibit the epidermal growth factor receptor (EGFR), particularly in cells with mutations like T790M, which are often resistant to conventional therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies involving derivatives of similar structures have reported promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell death .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes linked to disease processes. For example, it has shown potential as a dual inhibitor of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are critical in bacterial folate biosynthesis pathways . Such dual inhibition could enhance the effectiveness of treatments against resistant bacterial strains.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal involved synthesizing several derivatives of pyrimidine sulfonamides and evaluating their anticancer activities against a panel of cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as lead compounds for further development into anticancer agents .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial properties of various sulfonamide derivatives, the compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that it outperformed several commercially available antibiotics, suggesting its utility in treating infections caused by resistant strains .

Mécanisme D'action

The mechanism of action of 2-hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Receptors: Binding to specific receptors, modulating their activity.

Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparaison Avec Des Composés Similaires

Structural Analogues in the Dihydropyrimidine-Sulfonamide Class

The following table summarizes key structural and molecular differences between the target compound and related sulfonamide derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2-Hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide (Target) | C₁₆H₁₃N₃O₅S | 359.36 | 2-Phenoxyphenyl sulfonamide |

| N-[2-(tert-Butylsulfanyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | C₁₀H₁₇N₃O₄S₂ | 307.39 | tert-Butylsulfanyl ethyl chain |

| 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | C₁₃H₁₅N₃O₅S | 325.34 | 4-Methoxyphenylethyl sulfonamide |

| 2-Hydroxy-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyrimidine-5-sulfonamide | C₁₀H₁₀N₄O₄S | 282.27 | Pyridin-3-ylmethyl sulfonamide |

Key Observations :

- The target compound’s 2-phenoxyphenyl group introduces steric bulk and aromaticity compared to aliphatic (e.g., tert-butyl) or smaller aromatic (e.g., pyridinyl) substituents in analogues. This may enhance binding to hydrophobic pockets in biological targets .

Functional Group Variations

- Carboxylic Acid vs. Sulfonamide: The compound in (6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carboxylic acid) replaces the sulfonamide with a carboxylic acid. This substitution increases acidity (pKa ~4-5 for COOH vs.

- Thioacetamide Linkers : describes a compound with a thioacetamide bridge (C-S-C=O) instead of a sulfonamide. This linker may enhance metabolic stability but reduce polarity compared to the sulfonamide group .

Activité Biologique

2-Hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidines, characterized by a pyrimidine ring with various substituents. Its structural formula can be represented as follows:

This structure contributes to its interaction with biological targets, influencing its pharmacological profile.

Research indicates that 2-hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for various metabolic pathways. For instance, it may act as an inhibitor of tyrosinase, which is involved in melanin biosynthesis. Inhibition of this enzyme can have applications in treating hyperpigmentation disorders.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by targeting epidermal growth factor receptor (EGFR) pathways. This is particularly relevant for cancers associated with EGFR mutations.

- Antimicrobial Properties : The sulfonamide group in its structure is known for its antibacterial activity. It may inhibit bacterial growth by interfering with folic acid synthesis.

Table 1: Summary of Biological Activities

Case Study 1: Tyrosinase Inhibition

In a study examining the compound's effect on mushroom tyrosinase, it was found that 2-hydroxy-6-oxo-N-(2-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide exhibited a significant inhibitory effect with an IC50 value comparable to established inhibitors like kojic acid. This suggests its potential use in cosmetic formulations aimed at reducing skin pigmentation.

Case Study 2: Anticancer Properties

A series of experiments conducted on human cancer cell lines demonstrated that the compound could effectively inhibit cell proliferation through modulation of the EGFR pathway. The findings suggested that it could be a viable candidate for further development as an anticancer agent, especially for tumors exhibiting EGFR mutations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.